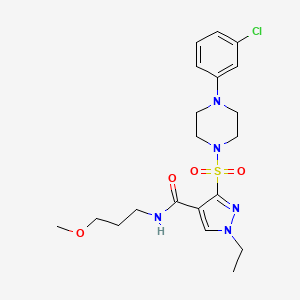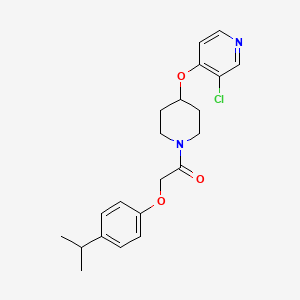![molecular formula C10H13Cl2N3O2 B2492018 2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride CAS No. 2503203-10-7](/img/structure/B2492018.png)
2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolo[2,3-b]pyridine compounds involves innovative methods such as the one-pot oxidative decarboxylation-beta-iodination of amino acids, allowing for the introduction of different substituents at specific positions and enabling the creation of bicyclic systems found in many natural products (Boto et al., 2001). Moreover, practical synthesis approaches for key intermediates of pharmaceutical importance using palladium-catalyzed cyanation/reduction sequences have been described, highlighting the compound's relevance in drug development (Wang et al., 2006).
Molecular Structure Analysis
The study of molecular structures, especially those involving pyrrolopyridine compounds, provides insight into the synthesis and application of these molecules. For instance, the synthesis and X-ray molecular structure analysis of acylated pyrrolidine-2,4-diones offer a foundation for understanding 3-acyltetramic acids, crucial for developing various synthetic strategies (Jones et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride and its analogs demonstrate the compound's versatility. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, leading to regioisomeric 1H-Pyrrolo[3,2-b]pyridines, showcases the influence of Bronsted acids and bases, and Lewis acids on regiochemistry (De Rosa et al., 2015).
Physical Properties Analysis
The physical properties of pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and drug formulation. Research into the supramolecular structures constructed by related compounds provides valuable data on how these molecules interact at the atomic level, influencing their physical properties (Cheng et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's utility in chemical reactions and its behavior under different conditions. Investigations into novel synthesis methods for pyrrolo[2,3-b]pyridine derivatives reveal the compound's capacity to participate in complex chemical processes, offering pathways to new materials and pharmaceuticals (Vilches-Herrera et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Intermediates
Practical Synthesis : A practical synthesis of key pharmaceutical intermediates involving this compound has been developed. This includes a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination process (Wang et al., 2006).
Novel Synthetic Routes : Novel synthetic routes have been discovered for creating 1H-pyrrolo[2,3-b]pyridines, a class of compounds closely related to the queried chemical. These routes involve condensation with 1,3-dicarbonyl compounds (Brodrick & Wibberley, 1975).
Synthesis of Nicotinic Acid Based Pseudopeptides : Research has been conducted on the synthesis of nicotinic acid-based amino acid units bearing an amidoxime function, related to this compound (Ovdiichuk et al., 2015).
Antibacterial Activity : Some compounds derived from pyrrolo[2,3-b]pyridines have shown antibacterial activity in vitro, highlighting their potential in pharmaceutical applications (Toja et al., 1986).
Chemical Properties and Reactions
Highly Fluorescent Heterocycles : A study reports the synthesis of annelated 2-amino pyridines such as pyrrolo[2,3-b]pyridines. These heterocycles are noted for being highly fluorescent and partially pH-sensitive (Schramm et al., 2006).
Palladium-Catalyzed Heteroannulation : Research demonstrates the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines through palladium-catalyzed heteroannulation, indicating the versatility of this compound in complex chemical reactions (Park et al., 1998).
Base-Promoted Transannulation : The base-promoted transannulation of heterocyclic enamines has been explored, providing a new access to structurally diverse fused pyridines and pyrroles (Yang et al., 2015).
Biological Applications
Inhibitors of Gastric Acid Secretion : A series of 1H-pyrrolo[3,2-b]pyridines have been studied for their potential as inhibitors of gastric acid secretion, highlighting a significant pharmacological application (Palmer et al., 2008).
Functional Materials and Agrochemicals : Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have led to the development of compounds for potential use in agrochemicals and functional materials (Minakata et al., 1992).
Mecanismo De Acción
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;;/h1-5,8H,6,11H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZZNNYOSCEJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)


![(E)-4-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2491942.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)


![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2491949.png)
![2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2491951.png)

![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)

![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)